molecular formula C19H18N2O5 B6492420 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327174-51-5

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B6492420
CAS RN: 1327174-51-5
M. Wt: 354.4 g/mol
InChI Key: SEVMIGRKRNAUEX-UHFFFAOYSA-N
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Description

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as DMC, is a small molecule organic compound derived from a chromene scaffold. It is a highly versatile compound that has been used in a variety of applications in scientific research. DMC has been proven to be an effective tool for studying the mechanisms of action of various biological systems, such as enzymes, proteins, and DNA. In addition, DMC has been used in the synthesis of several compounds, such as antibiotics and anti-cancer drugs.

Scientific Research Applications

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research. It has been used in the study of enzyme mechanisms, protein-protein interactions, and DNA-DNA interactions. In addition, it has been used in the synthesis of antibiotics, anti-cancer drugs, and other compounds. (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has also been used in the study of biological processes, such as signal transduction, gene expression, and cell cycle regulation. Furthermore, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been used in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not completely understood. However, it is believed that (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide acts as an inhibitor of enzymes, proteins, and DNA. It is thought that (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide binds to the active site of the target molecule, resulting in the inhibition of its activity. Additionally, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is believed to interact with other molecules in the cell, such as proteins and DNA, resulting in changes in the cell’s behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide are not yet fully understood. However, it is believed that (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide may have anti-inflammatory and anti-cancer properties. In addition, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes and proteins involved in the regulation of cell growth and differentiation. Furthermore, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to affect the expression of genes involved in the regulation of cell cycle progression.

Advantages and Limitations for Lab Experiments

The use of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in laboratory experiments has several advantages. It is a highly versatile compound that can be used in a variety of applications in scientific research. Additionally, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is relatively easy to synthesize and is relatively inexpensive. Furthermore, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is relatively stable and has a low toxicity profile.
However, there are also some limitations to the use of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in laboratory experiments. For example, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is highly sensitive to light and must be stored in a dark environment. Additionally, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not water soluble, so it must be dissolved in an appropriate solvent. Furthermore, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not very soluble in organic solvents, so it must be handled carefully to avoid contamination.

Future Directions

The potential future directions for the use of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in scientific research are numerous. One potential direction is to use (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide as a tool to study the mechanisms of action of enzymes, proteins, and DNA. Additionally, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide could be used to synthesize new therapeutic agents and drug delivery systems. Furthermore, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide could be used to study the biochemical and physiological effects of other compounds, such as drugs and toxins. Finally, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide could be used to study the regulation of cell growth and differentiation.

Synthesis Methods

The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is typically accomplished through a multi-step process involving the reaction of 3,4-dimethoxyphenyl isocyanate and 8-methoxy-2H-chromene-3-carboxylic acid. The first step involves the reaction of 3,4-dimethoxyphenyl isocyanate and 8-methoxy-2H-chromene-3-carboxylic acid in an aqueous medium at a temperature of approximately 100°C. This reaction yields the desired product, (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. The second step involves the purification of the product by recrystallization. This process involves the addition of an appropriate solvent, such as methanol, to the reaction mixture, followed by filtration and recrystallization. The purified product is then collected and dried.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-23-14-8-7-12(10-16(14)25-3)21-19-13(18(20)22)9-11-5-4-6-15(24-2)17(11)26-19/h4-10H,1-3H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMIGRKRNAUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

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